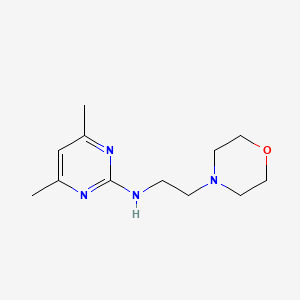

4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine” is a chemical compound with the molecular formula C6H9N3 . It is also known by other names such as Pyrimidine, 2-amino-4,6-dimethyl-; 2-Amino-4,6-dimethylpyrimidine; 4,6-Dimethyl-2-pyrimidinamine; 4,6-Dimethyl-2-aminopyrimidine; 4,6-Dimethyl-pyrimidin-2-ylamine; Acetylacetoneguanidine .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .

Scientific Research Applications

Understanding Amines in Scientific Research

Exposure and Metabolism Studies

Research on amines, such as heterocyclic amines (HAs) and aromatic amines, often focuses on their formation during food processing, potential carcinogenic effects, and metabolism in humans and animals. For example, studies have examined the presence of carcinogenic HAs in the urine of individuals consuming cooked foods, suggesting continuous exposure through diet and potential health risks (Ushiyama et al., 1991). Similarly, investigations into the metabolism of HAs like MeIQx and PhIP by human enzymes (e.g., CYP1A2) highlight the bioactivation and detoxification pathways of these compounds (Boobis et al., 1994).

Diagnostic and Etiological Implications

Studies also explore the diagnostic potential of volatile aromatic amines for diseases such as periodontitis, where specific amines could be markers of disease presence or progression (Kostelc et al., 1981). Research into the association between hemoglobin adducts of aromatic amines and smoking status further demonstrates the relevance of these compounds in understanding cancer etiology and potential exposure risks (Bryant et al., 1988).

Environmental and Health Impact Assessments

Environmental studies have quantified the exposure of populations to various amines and related compounds, assessing the impact of dietary habits and industrial activities. For instance, research on the intake of HAs and polycyclic aromatic hydrocarbons (PAHs) from cooked meats evaluates potential health risks and suggests dietary modifications to minimize exposure (Zapico et al., 2022). Additionally, studies on children's exposure to organophosphate and pyrethroid pesticides through urinary metabolite analysis emphasize the importance of monitoring and regulating environmental contaminants to protect vulnerable populations (Osaka et al., 2016).

Mechanism of Action

Target of Action

It is known that 2-aminopyrimidine derivatives, to which this compound belongs, have shown activity against organisms causing diseases like sleeping sickness and malaria .

Mode of Action

Some 2-aminopyrimidines have been reported to exhibit antitrypanosomal and antiplasmodial activities . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given its potential antitrypanosomal and antiplasmodial activities, it may be inferred that it interferes with the life cycle of these parasites, thereby inhibiting their growth and proliferation .

Pharmacokinetics

The compound’s molecular weight is 1231558 , which is within the range generally favorable for oral bioavailability

Result of Action

Based on its potential antitrypanosomal and antiplasmodial activities, it can be inferred that the compound may lead to the death of these parasites, thereby alleviating the symptoms of the diseases they cause .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can affect the activity and stability of many chemical compounds .

Biochemical Analysis

Biochemical Properties

4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrimidine derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. This inhibition can lead to antiproliferative effects, making such compounds potential candidates for anticancer therapies . Additionally, this compound may interact with tyrosine kinases, which are involved in cell signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may induce cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation . Furthermore, it can affect gene expression by altering the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with DHFR results in the inhibition of folate metabolism, which is essential for nucleotide synthesis . Additionally, it may modulate the activity of tyrosine kinases, thereby affecting downstream signaling pathways involved in cell growth and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrimidine derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may lead to sustained inhibition of cell proliferation and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects are observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound may also affect metabolic flux by altering the levels of key metabolites involved in nucleotide synthesis and energy production . These interactions can influence the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it may be transported across cell membranes by organic cation transporters (OCTs) or multidrug resistance proteins (MRPs) . Once inside the cell, it can localize to specific compartments, such as the nucleus or mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Targeting signals or post-translational modifications may direct the compound to specific organelles, such as the nucleus or endoplasmic reticulum . In these compartments, it can interact with key biomolecules and modulate cellular processes . For example, its localization to the nucleus may enable it to influence gene expression by binding to DNA or transcription factors .

Properties

IUPAC Name |

4,6-dimethyl-N-(2-morpholin-4-ylethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-10-9-11(2)15-12(14-10)13-3-4-16-5-7-17-8-6-16/h9H,3-8H2,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKKLWTYSIZRSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCN2CCOCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate](/img/structure/B2454400.png)

![N-(2,4-difluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2454404.png)

![N-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2454407.png)

![1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride](/img/structure/B2454410.png)

![2-[(2-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2454412.png)

![2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide](/img/structure/B2454413.png)

![N-[(2-methoxyphenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2454415.png)